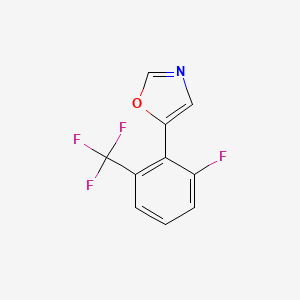

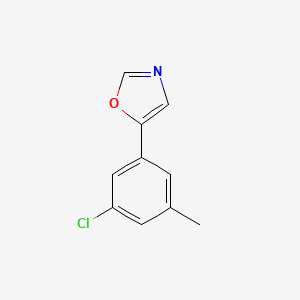

5-(4-(benzyloxy)-3-fluorophenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

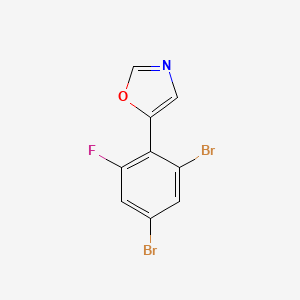

“5-(4-(benzyloxy)-3-fluorophenyl)oxazole” is a chemical compound with the molecular weight of 269.28 . It is a solid at room temperature and is stored at temperatures between 2-8°C . The IUPAC name for this compound is 5-(3-(benzyloxy)-4-fluorophenyl)oxazole .

Synthesis Analysis

The synthesis of oxazoles, such as “this compound”, often involves the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C16H12FNO2/c17-14-7-6-13 (16-9-18-11-20-16)8-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .Chemical Reactions Analysis

Oxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature and is stored at temperatures between 2-8°C . Its molecular weight is 269.28 .Scientific Research Applications

5-(4-(benzyloxy)-3-fluorophenyl)oxazole has been studied for its potential use in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in solution, as well as for the detection of environmental pollutants. Additionally, this compound has been used as a catalyst in organic synthesis reactions and as a fluorescent marker for the detection of proteins.

Mechanism of Action

Target of Action

The primary target of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in several cellular processes, including cell proliferation, migration, differentiation, and angiogenesis . Overexpression of EGFR-TK has been linked to various types of cancer .

Mode of Action

This compound likely interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition prevents the formation of a functional 70S initiation complex, thereby disrupting protein synthesis

Biochemical Pathways

The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell proliferation, migration, differentiation, and angiogenesis . The downstream effects of these disruptions can lead to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Oxazolidinones, a class of compounds that includes oxazoles, generally exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .

Result of Action

The result of this compound’s action is the inhibition of cancer cell growth and proliferation . By inhibiting EGFR-TK, this compound disrupts critical cellular processes, leading to the death of cancer cells .

Advantages and Limitations for Lab Experiments

5-(4-(benzyloxy)-3-fluorophenyl)oxazole has several advantages for use in lab experiments. It is a cost-effective and efficient method for the detection of metal ions in solution, and it can be used as a fluorescent marker for the detection of proteins. Additionally, this compound has been shown to have anti-cancer, antioxidant, and anti-inflammatory properties, which can be useful in various biomedical applications. However, this compound is not suitable for use in all experiments, as it is not suitable for use in high-temperature or high-pressure conditions.

Future Directions

The potential applications of 5-(4-(benzyloxy)-3-fluorophenyl)oxazole are vast and varied. In the future, it could be used in the development of new drugs and therapies for the treatment of various diseases. Additionally, this compound could be used in the development of new materials for use in a variety of industries. Furthermore, this compound could be used in the development of new sensors and detectors for use in medical diagnostics and environmental monitoring. Finally, this compound could be used in the development of new fluorescent probes for use in biological research.

Synthesis Methods

5-(4-(benzyloxy)-3-fluorophenyl)oxazole can be synthesized via a two-step process. The first step involves the condensation of benzyloxy-3-fluorobenzaldehyde with 1-methyl-1H-1,2,3-triazole. The resulting product is then reacted with sodium hydroxide to form this compound. This synthesis method is simple and efficient and can be used to produce large amounts of this compound in a short amount of time.

Safety and Hazards

properties

IUPAC Name |

5-(3-fluoro-4-phenylmethoxyphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBXUCQHNNBPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.